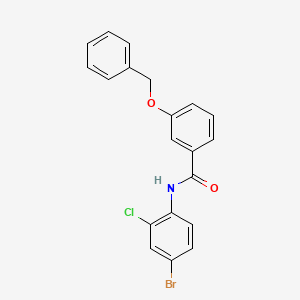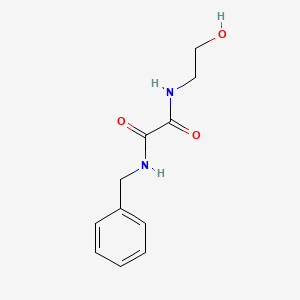![molecular formula C26H28N2O2 B5192297 1-[4-(3-Methoxybenzyl)piperazino]-2,2-diphenyl-1-ethanone](/img/structure/B5192297.png)
1-[4-(3-Methoxybenzyl)piperazino]-2,2-diphenyl-1-ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(3-Methoxybenzyl)piperazino]-2,2-diphenyl-1-ethanone is a complex organic compound that features a piperazine ring substituted with a 3-methoxybenzyl group and a diphenyl ethanone moiety
Méthodes De Préparation
The synthesis of 1-[4-(3-Methoxybenzyl)piperazino]-2,2-diphenyl-1-ethanone typically involves multiple steps. One common route includes the reaction of 3-methoxybenzyl chloride with piperazine to form 1-(3-methoxybenzyl)piperazine. This intermediate is then reacted with 2,2-diphenylacetyl chloride under basic conditions to yield the final product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-[4-(3-Methoxybenzyl)piperazino]-2,2-diphenyl-1-ethanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, introducing different functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-[4-(3-Methoxybenzyl)piperazino]-2,2-diphenyl-1-ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[4-(3-Methoxybenzyl)piperazino]-2,2-diphenyl-1-ethanone involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity. The diphenyl ethanone moiety may also play a role in binding to enzymes or other proteins, affecting their function.
Comparaison Avec Des Composés Similaires
Similar compounds include other piperazine derivatives and diphenyl ethanone analogs. For example:
1-(4-Methoxybenzyl)piperazine: Lacks the diphenyl ethanone moiety but shares the piperazine and methoxybenzyl groups.
2,2-Diphenyl-1-ethanone: Lacks the piperazine ring but shares the diphenyl ethanone structure.
The uniqueness of 1-[4-(3-Methoxybenzyl)piperazino]-2,2-diphenyl-1-ethanone lies in its combined structural features, which may confer unique biological and chemical properties.
Propriétés
IUPAC Name |
1-[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]-2,2-diphenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O2/c1-30-24-14-8-9-21(19-24)20-27-15-17-28(18-16-27)26(29)25(22-10-4-2-5-11-22)23-12-6-3-7-13-23/h2-14,19,25H,15-18,20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCTYFJJLBUDWTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCN(CC2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-(3-bromophenyl)-2-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B5192219.png)
![4-methyl-3-[(2-methyl-3-nitrobenzoyl)amino]benzoic acid](/img/structure/B5192223.png)
![1-(2-methylphenyl)-4-[1-(1,2,5-thiadiazol-3-ylcarbonyl)-3-piperidinyl]piperazine](/img/structure/B5192230.png)

![N-[(E)-3-(benzylamino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-4-butoxybenzamide](/img/structure/B5192267.png)
![3-[(allylamino)carbonyl]-1,2,2-trimethylcyclopentanecarboxylic acid](/img/structure/B5192290.png)
![4-[2-(Azepan-1-yl)-2-oxoethoxy]-3-methyl-N-(propan-2-yl)benzene-1-sulfonamide](/img/structure/B5192295.png)
![3-{[4-(ETHOXYCARBONYL)ANILINO]CARBONYL}-7-OXABICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID](/img/structure/B5192298.png)

![[4-[(E)-[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]-2-methoxyphenyl] 4-methylbenzenesulfonate](/img/structure/B5192303.png)

![1-(3-Methoxyphenyl)-3-[3-(morpholin-4-yl)propyl]thiourea](/img/structure/B5192307.png)

![6-(4-Benzylpiperidin-1-yl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5192319.png)
